3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid is a bile acid derivative with significant implications in biochemistry and pharmacology. This compound is characterized by its structural modifications that enhance its bioactivity and potential therapeutic applications. The compound is classified under bile acids and derivatives, which are crucial for digestion and absorption of fats and fat-soluble vitamins in the intestine.
The compound can be synthesized from natural bile acids through various chemical modifications. It is primarily derived from cholic acid, which is a naturally occurring bile acid produced in the liver.
The synthesis of 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid typically involves several steps that include formylation reactions on the hydroxyl groups present on the cholic acid backbone. The following methods are commonly employed:
Technical details regarding the reaction conditions (e.g., temperature, solvent systems) are critical for optimizing yield and selectivity during synthesis .
The molecular structure of 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid features a steroid nucleus with two formyl substituents at positions 7 and 12 along with a hydroxyl group at position 3. The structural representation can be summarized as follows:
C[C@H](CCC(=O)O)[C@H]1CC[C@H]2[C@@H]3[C@H](O)C[C@@H]4C[C@H](O)CC[C@]4(C)[C@H]3C[C@H](O)[C@]12C
.The compound exhibits specific stereochemistry, which is essential for its biological activity. Its accurate mass is calculated as 448.2876 g/mol, indicating precise molecular composition .
The chemical reactivity of 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid can be analyzed through its interactions with various reagents:
These reactions are influenced by factors such as pH, temperature, and the presence of catalysts .
The mechanism of action for 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid involves its interaction with specific biological targets such as bile acid receptors. Upon administration, it can modulate metabolic pathways related to lipid digestion and absorption:
The physical properties of 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid include:
Chemical properties include:
Relevant analyses include spectroscopy (NMR, IR) and mass spectrometry for structural confirmation .
3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid has several scientific applications:
The ongoing research into this compound highlights its significance in both basic science and clinical applications .
The systematic name 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid encodes essential stereochemical and functional information:
Table 1: Nomenclature and Key Identifiers of 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic Acid
Property | Value | Significance |
---|---|---|
Systematic Name | 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid | Encodes stereochemistry and functional groups |
CAS Registry Number | 64986-86-3 | Unique identifier for chemical tracking |
Molecular Formula | C₂₆H₄₀O₇ | Reflects addition of two formyl groups to cholic acid (C₂₄H₄₀O₅) |
Melting Point | 96–99 °C | Indicates crystalline solid state under standard conditions |
Predicted pKa | 4.76 ± 0.10 | Suggests ionization behavior similar to unconjugated bile acids |
The preservation of the 3α-hydroxy group in its native state is strategically significant. Unlike the protected C7 and C12 positions, this group retains hydrogen-bonding capacity, potentially allowing limited receptor interactions or solubility modulation during synthetic applications [4].
Synthetic modification of bile acids accelerated after Heinrich Wieland’s Nobel Prize-winning work (1927) on their structure. Early efforts focused on hydroxyl group manipulation to:
Table 2: Evolution of Bile Acid Derivatization Strategies
Era | Focus | Example Modification | Impact |
---|---|---|---|
Pre-1960s | Deconjugation studies | Hydrolysis of glycine/taurine | Revealed enterohepatic circulation |
1960s–1980s | Hydroxyl protection | Acetyl, benzoyl esters | Enabled selective functionalization but suffered from stability issues |
1980s–Present | Reversible protection | Formyl esters | Balanced stability/reactivity; minimal steric perturbation |
2000s–Present | Targeted receptor agonists | 6-ethyl derivatives (e.g., OCA) | Produced FXR-selective therapeutics |
The adoption of formyl esters for C7/C12 protection, as seen in 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid, represented a practical advance. Formylation’s mild reaction conditions (e.g., formic acid/acetic anhydride) and ease of removal (base hydrolysis) made it preferable to bulkier alternatives like benzoyl groups, which hinder subsequent reactions [4]. This derivative’s crystalline nature (mp 96–99°C) also simplified purification—a critical factor for multi-step synthesis like Nametkin rearrangements to create 12β-methyl-18-nor bile acids [2].
Formylation of cholic acid at C7 and C12 induces three key biophysical changes:
Table 3: Impact of Formylation on Physicochemical Parameters vs. Cholic Acid
Parameter | Cholic Acid | 3α-Hydroxy-7α,12α-diformyloxy-5β-cholan-24-oic acid | Change |
---|---|---|---|
Molecular Weight | 408.57 g/mol | 464.6 g/mol | +56 g/mol |
Calculated logP | ~1.8 | ~3.3 | +1.5 |
Hydrogen Bond Donors | 3 | 1 (only C3-OH) | -2 |
Melting Point | 200–201 °C | 96–99 °C | Decrease |
These modifications enable specific applications:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1